

Validating the Structure of 2-sec-Butylcyclohexanone: A 2D NMR Comparative Guide

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Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

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For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a critical step in chemical analysis. This guide provides a comprehensive overview of the validation of the **2-sec-butylcyclohexanone** structure using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a comparative analysis of data obtained from COSY, HSQC, and HMBC experiments, supported by detailed experimental protocols.

The structural confirmation of **2-sec-butylcyclohexanone** relies on a suite of 2D NMR experiments that reveal through-bond correlations between protons (^1H) and carbons (^{13}C). These techniques, namely Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed connectivity map of the molecule. By analyzing these correlations, the precise arrangement of atoms within the sec-butyl substituent and its attachment to the cyclohexanone ring can be unequivocally determined.

Comparative Analysis of 2D NMR Data

The following tables summarize the expected quantitative data from the 2D NMR analysis of **2-sec-butylcyclohexanone**. The chemical shifts are hypothetical and are based on typical values for cyclohexanone and sec-butyl fragments. The correlations are predicted based on the known structure of the molecule.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-sec-Butylcyclohexanone**

| Atom Number | ^1H Chemical Shift (ppm) | ^{13}C Chemical Shift (ppm) |
|-------------|-----------------------------------|--------------------------------------|
| 1 | - | ~211.0 |
| 2 | ~2.3 | ~50.0 |
| 3 | ~1.8, ~1.6 | ~35.0 |
| 4 | ~1.7, ~1.5 | ~25.0 |
| 5 | ~1.9, ~1.7 | ~28.0 |
| 6 | ~2.1, ~2.0 | ~42.0 |
| 1' | ~1.5 | ~38.0 |
| 2' | ~1.4, ~1.2 | ~26.0 |
| 3' | ~0.9 | ~11.0 |
| 4' | ~0.8 | ~16.0 |

Table 2: Key COSY Correlations for **2-sec-Butylcyclohexanone**

| Correlating Protons | Interpretation |
|---------------------|---|
| H-2 / H-3 | Correlation between the proton at the substitution site and the adjacent methylene protons on the ring. |
| H-2 / H-6 | Correlation between the proton at the substitution site and the other adjacent methylene protons on the ring. |
| H-2 / H-1' | Correlation between the proton on the cyclohexanone ring and the methine proton of the sec-butyl group. |
| H-1' / H-2' | Correlation between the methine proton and the methylene protons of the sec-butyl group. |
| H-1' / H-4' | Correlation between the methine proton and the methyl protons of the sec-butyl group. |
| H-2' / H-3' | Correlation between the methylene protons and the terminal methyl protons of the sec-butyl group. |
| H-3 / H-4 | Correlations within the cyclohexanone ring. |
| H-4 / H-5 | Correlations within the cyclohexanone ring. |
| H-5 / H-6 | Correlations within the cyclohexanone ring. |

Table 3: Key HSQC and HMBC Correlations for **2-sec-Butylcyclohexanone**

| Proton (^1H) | HSQC Correlated Carbon (^{13}C) | Key HMBC Correlated Carbons (^{13}C) |
|-------------------------|--|---|
| H-2 | C-2 | C-1, C-3, C-6, C-1' |
| H-3 | C-3 | C-2, C-4, C-5 |
| H-4 | C-4 | C-3, C-5, C-6 |
| H-5 | C-5 | C-4, C-6, C-3 |
| H-6 | C-6 | C-1, C-2, C-5 |
| H-1' | C-1' | C-2, C-2', C-3', C-4' |
| H-2' | C-2' | C-1', C-3', C-4' |
| H-3' | C-3' | C-1', C-2' |
| H-4' | C-4' | C-1', C-2' |

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A sample of **2-sec-butylcyclohexanone** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2D NMR Data Acquisition

All 2D NMR spectra are acquired on a standard 400 MHz or 500 MHz NMR spectrometer.

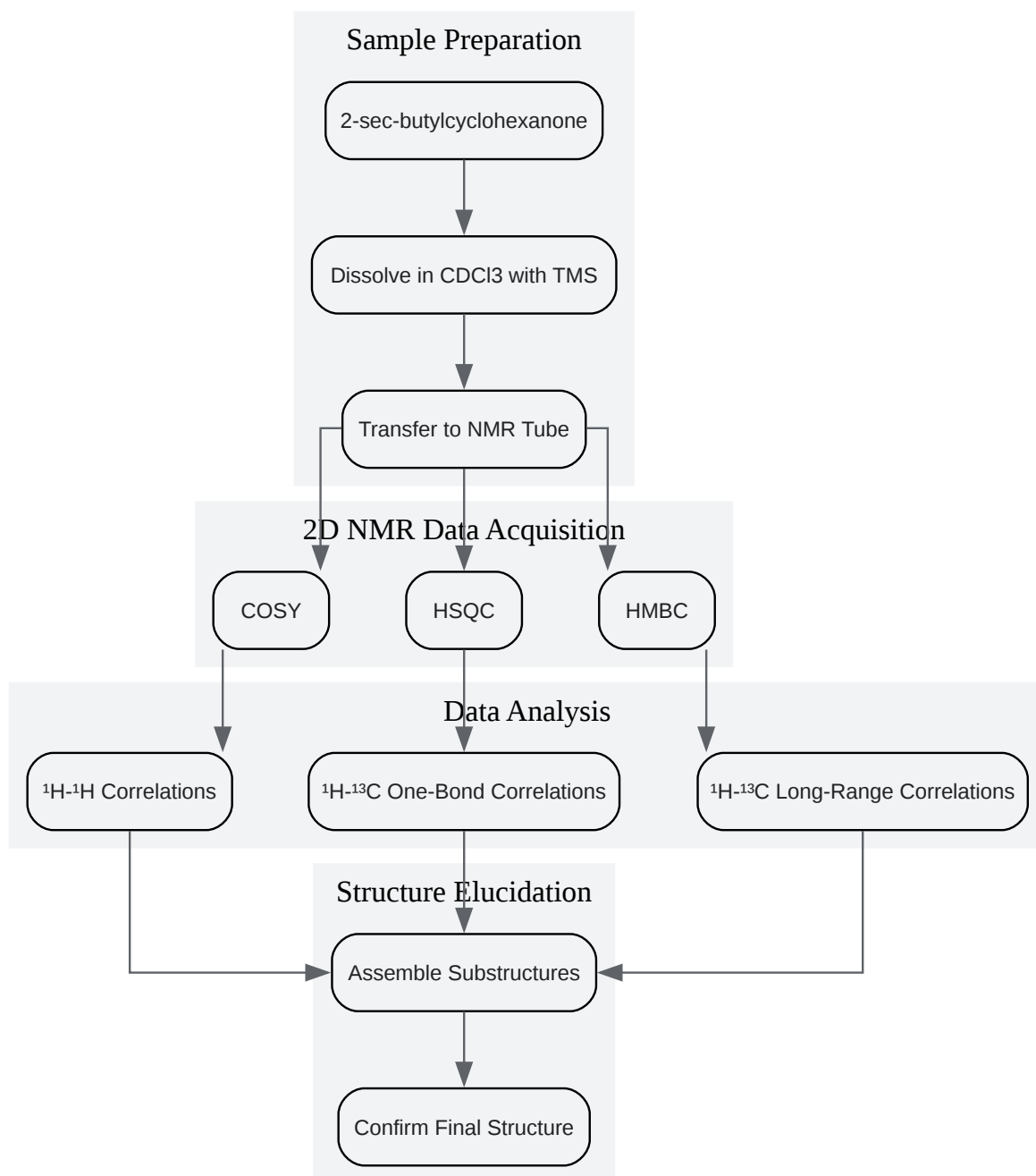
COSY (Correlation Spectroscopy): The experiment is performed using a standard pulse sequence. Key parameters include a spectral width of approximately 10 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment is optimized for one-bond $^1J(\text{CH})$ couplings (typically ~ 145 Hz).^[1] The proton dimension (F2) is acquired with a spectral width of ~ 10 ppm, while the carbon dimension (F1) has a spectral width of ~ 220 ppm.^[1]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is optimized for long-range couplings of 2-3 bonds ($^2J(\text{CH})$ and $^3J(\text{CH})$), typically set to 8 Hz.^[1] The spectral parameters are similar to the HSQC experiment.

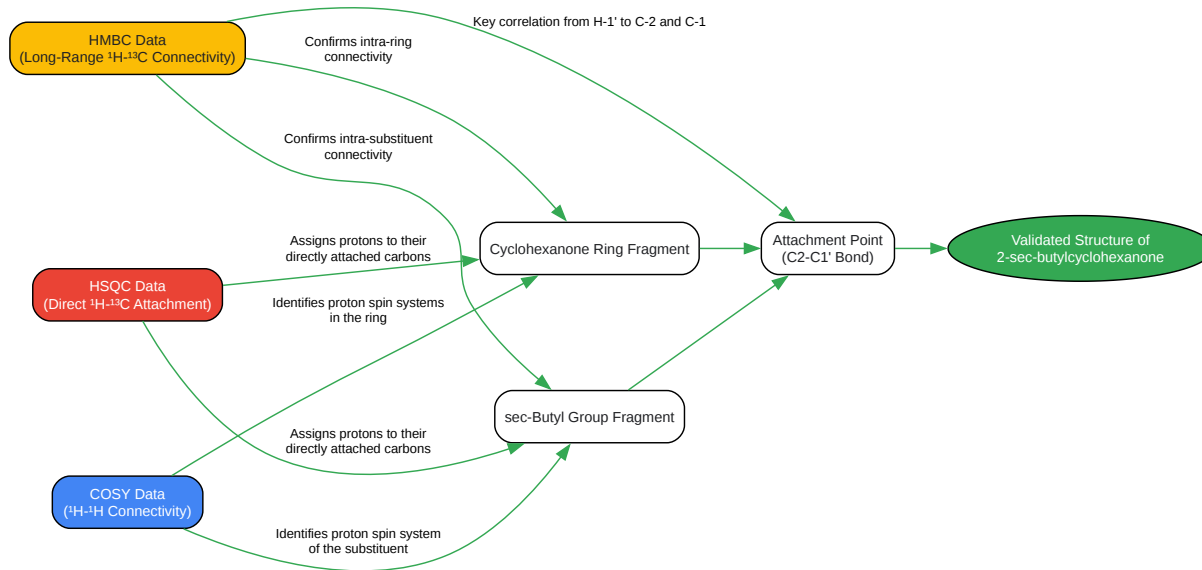
Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the workflow for the 2D NMR analysis and the logical connections used to assemble the structure of **2-sec-butylcyclohexanone** from the spectral data.



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Caption: Experimental workflow for 2D NMR analysis.



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Caption: Logic for structure elucidation of **2-sec-butylcyclohexanone**.

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References

- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

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